
Carbon monoxide;cyclopenta-1,3-diene;(4-methylphenyl)iminoazanide;molybdenum;triphenylphosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbon monoxide;cyclopenta-1,3-diene;(4-methylphenyl)iminoazanide;molybdenum;triphenylphosphanium: is a complex organometallic compound with the molecular formula C31H24MoN2OP . This compound is notable for its unique structure, which includes a molybdenum center coordinated to various ligands, including carbon monoxide, cyclopenta-1,3-diene, (4-methylphenyl)iminoazanide, and triphenylphosphanium.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbon monoxide;cyclopenta-1,3-diene;(4-methylphenyl)iminoazanide;molybdenum;triphenylphosphanium typically involves the reaction of molybdenum pentachloride with cyclopenta-1,3-diene in the presence of a reducing agent such as sodium amalgamThe final step involves the addition of triphenylphosphanium to the reaction mixture .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Carbon monoxide;cyclopenta-1,3-diene;(4-methylphenyl)iminoazanide;molybdenum;triphenylphosphanium: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state molybdenum complexes.
Reduction: It can be reduced to form lower oxidation state molybdenum species.
Substitution: Ligands such as carbon monoxide and triphenylphosphanium can be substituted with other ligands under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligand exchange reagents. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield molybdenum(VI) complexes, while reduction may produce molybdenum(II) species .
Scientific Research Applications
Carbon monoxide;cyclopenta-1,3-diene;(4-methylphenyl)iminoazanide;molybdenum;triphenylphosphanium: has several scientific research applications, including:
Catalysis: The compound is used as a catalyst in various organic transformations, including hydrogenation and polymerization reactions.
Material Science: It is studied for its potential use in the development of advanced materials with unique electronic and magnetic properties.
Biological Studies:
Mechanism of Action
The mechanism by which carbon monoxide;cyclopenta-1,3-diene;(4-methylphenyl)iminoazanide;molybdenum;triphenylphosphanium exerts its effects involves the coordination of its ligands to the molybdenum center. This coordination influences the electronic properties of the molybdenum, enabling it to participate in various catalytic cycles. The molecular targets and pathways involved depend on the specific application, such as the activation of small molecules in catalytic processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other molybdenum complexes with different ligand sets, such as:
- Carbon monoxide;cyclopenta-1,3-diene;manganese
- Carbon monoxide;cyclopenta-1,3-diene;iron
- Carbon monoxide;cyclopenta-1,3-diene;ruthenium .
Uniqueness
What sets carbon monoxide;cyclopenta-1,3-diene;(4-methylphenyl)iminoazanide;molybdenum;triphenylphosphanium apart is its unique combination of ligands, which imparts distinct electronic and steric properties. This uniqueness makes it particularly effective in certain catalytic applications and material science research .
Properties
Molecular Formula |
C31H28MoN2OP- |
|---|---|
Molecular Weight |
571.5 g/mol |
IUPAC Name |
carbon monoxide;cyclopenta-1,3-diene;(4-methylphenyl)iminoazanide;molybdenum;triphenylphosphanium |
InChI |
InChI=1S/C18H15P.C7H7N2.C5H5.CO.Mo/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-6-2-4-7(9-8)5-3-6;1-2-4-5-3-1;1-2;/h1-15H;2-5H,1H3;1-5H;;/q;2*-1;;/p+1 |
InChI Key |
AQQYRGRSMUQQBA-UHFFFAOYSA-O |
Canonical SMILES |
CC1=CC=C(C=C1)N=[N-].[C-]#[O+].[CH-]1C=CC=C1.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.[Mo] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


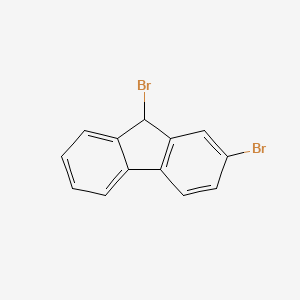
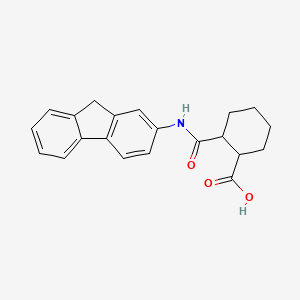

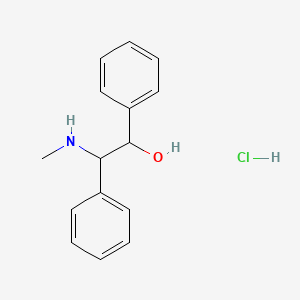
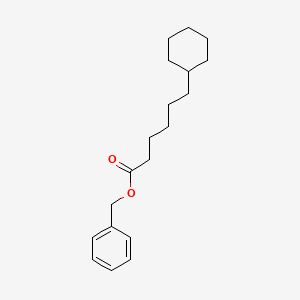
![2-[[3-[(2-Hydroxy-3-methoxyphenyl)methyl]-2-phenyl-1,3-diazinan-1-yl]methyl]-6-methoxyphenol](/img/structure/B14729122.png)
![Methyl 2-[(7-methoxy-2-oxo-chromene-3-carbonyl)amino]benzoate](/img/structure/B14729130.png)
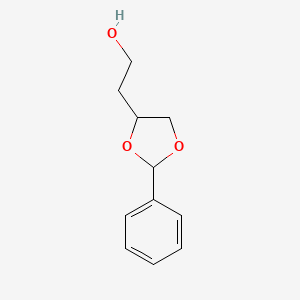
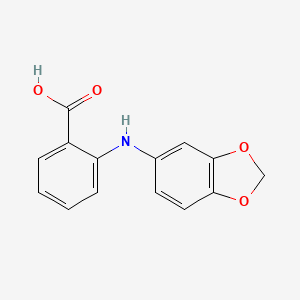



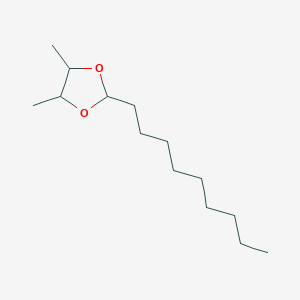
![2-[Ethyl(9h-fluoren-9-yl)amino]ethyl hydrogen sulfate](/img/structure/B14729166.png)
